2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
Overview
Description
2,6-Difluoro-3-(propylsulfonamido)benzoic acid, also known as DFPSA, is a synthetic compound used in various fields of research and industry. It has the molecular formula C10H11F2NO4S and a molecular weight of 279.26 g/mol .
Molecular Structure Analysis
The SMILES string of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is O=S(NC1=C(F)C(C(O)=O)=C(F)C=C1)(CCC)=O . The InChI is 1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) .Scientific Research Applications
Synthesis of Organotin(IV) Complexes
Organotin(IV) complexes derived from 2,6-Difluoro-3-(propylsulfonamido)benzoic acid have been synthesized and characterized . These complexes exhibit interesting structural geometries and have potential applications in materials science due to their unique properties.
Cytostatic Activity
The synthesized organotin(IV) complexes have shown in vitro cytostatic activity against cervical carcinoma (HeLa) and hepatocellular carcinoma (HepG-2) cell lines . This suggests potential applications in cancer research and treatment development.
Antifungal Activity
These complexes also demonstrate antifungal activity, with one of the complexes exhibiting strong inhibition against common plant pathogenic fungi . This could lead to the development of new antifungal agents in agricultural science.
Chemical Synthesis
2,6-Difluoro-3-(propylsulfonamido)benzoic acid serves as a starting material in organic synthesis for creating other organic compounds . It’s a versatile reagent that can be used to synthesize a wide range of chemicals.
Catalyst and Stabilizer
This compound can act as a catalyst and stabilizer in various chemical reactions . Its role in facilitating and stabilizing reactions makes it valuable in chemical manufacturing processes.
Industrial Applications
In the chemical industry, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid finds applications in the production of coatings, dyes, and polymers . Its chemical and biological activity makes it a useful component in these fields.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers . It’s important to note that the identification of the target is a crucial step in understanding the mechanism of action of any compound.
Mode of Action
It’s known that the compound has certain chemical and biological activity . The interaction with its targets would result in changes that could be beneficial for various applications.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid are not well-studied. These properties are crucial in determining the bioavailability of the compound. It’s important to note that the compound’s physical properties, such as its melting point of 205-208°C , could influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound has certain chemical and biological activity . These activities could result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and performs its action. The compound should be stored in a dry, room temperature environment to maintain its stability.
properties
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWCKGXCGSFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673054 | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid | |
CAS RN |
1103234-56-5 | |
Record name | 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103234565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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